molecular formula C27H22ClN5O2 B11324501 (2E)-3-(2-chlorophenyl)-N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]prop-2-enamide

(2E)-3-(2-chlorophenyl)-N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]prop-2-enamide

Cat. No.: B11324501
M. Wt: 483.9 g/mol
InChI Key: BVYQFJUDPDGEIR-DTQAZKPQSA-N
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Description

(2E)-3-(2-chlorophenyl)-N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]prop-2-enamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a triazolopyrimidine core

Preparation Methods

The synthesis of (2E)-3-(2-chlorophenyl)-N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]prop-2-enamide typically involves multiple steps. The process begins with the preparation of the triazolopyrimidine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl and methoxyphenyl groups are then introduced through substitution reactions. The final step involves the formation of the prop-2-enamide linkage, which is achieved through a condensation reaction with the appropriate amine and acid chloride.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Condensation: The prop-2-enamide linkage can be formed through condensation reactions with amines and acid chlorides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2E)-3-(2-chlorophenyl)-N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]prop-2-enamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chlorophenyl)-N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

When compared to other triazolopyrimidine derivatives, (2E)-3-(2-chlorophenyl)-N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]prop-2-enamide stands out due to its unique combination of functional groups. Similar compounds include:

  • (2E)-3-(2-bromophenyl)-N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]prop-2-enamide
  • (2E)-3-(2-fluorophenyl)-N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]prop-2-enamide

These compounds share a similar core structure but differ in the substituents on the phenyl ring, which can lead to variations in their chemical and biological properties.

Properties

Molecular Formula

C27H22ClN5O2

Molecular Weight

483.9 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]prop-2-enamide

InChI

InChI=1S/C27H22ClN5O2/c1-35-21-14-11-20(12-15-21)24-17-23(19-8-3-2-4-9-19)29-27-31-26(32-33(24)27)30-25(34)16-13-18-7-5-6-10-22(18)28/h2-17,24H,1H3,(H2,29,30,31,32,34)/b16-13+

InChI Key

BVYQFJUDPDGEIR-DTQAZKPQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)/C=C/C4=CC=CC=C4Cl)C5=CC=CC=C5

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)C=CC4=CC=CC=C4Cl)C5=CC=CC=C5

Origin of Product

United States

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